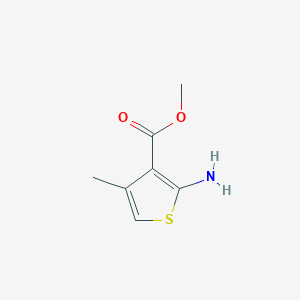

Methyl 2-amino-4-methylthiophene-3-carboxylate

Description

Molecular Formula and Stereochemical Configuration

Methyl 2-amino-4-methylthiophene-3-carboxylate (CAS 4651-98-3) possesses the molecular formula C₇H₉NO₂S , corresponding to a molecular weight of 171.22 g/mol . The IUPAC name, This compound, reflects its substitution pattern: an amino group at position 2, a methyl group at position 4, and a methyl ester at position 3 on the thiophene ring.

Stereochemical analysis reveals no chiral centers due to the planar thiophene core and substituent arrangement. The amino and ester groups adopt coplanar orientations relative to the heterocyclic ring, as evidenced by X-ray crystallography. Intramolecular hydrogen bonding between the amino group (N–H) and ester carbonyl oxygen (C=O) further stabilizes this planar configuration, precluding stereoisomerism.

X-ray Crystallographic Analysis of Molecular Packing

Single-crystal X-ray diffraction studies resolve the compound’s solid-state structure in the triclinic space group P1 with four molecules per unit cell. Key crystallographic parameters include:

| Parameter | Value |

|---|---|

| Unit cell volume (ų) | 931.7 |

| a (Å) | 7.664 |

| b (Å) | 9.876 |

| c (Å) | 13.018 |

| α (°) | 91.60 |

| β (°) | 104.30 |

| γ (°) | 101.73 |

The thiophene ring exhibits near-perfect planarity, with a root-mean-square (RMS) deviation of 0.003 Å for non-hydrogen atoms. Substituents deviate minimally:

- Amino group : Dihedral angle of 12.5° relative to the ring.

- Methyl ester : Dihedral angle of 1.65° , indicating near-coplanarity.

Intermolecular interactions dominate packing:

- N–H···O hydrogen bonds (2.15–2.40 Å) link adjacent molecules into infinite chains.

- C–H···S contacts (3.58 Å) and π-π stacking (centroid distance: 3.89 Å) stabilize three-dimensional networks.

Comparative Analysis of Tautomeric Forms

The compound exists predominantly in the amino tautomeric form , as confirmed by X-ray and spectroscopic data. Potential tautomers include:

- Imino form : Hypothetical migration of the amino proton to the adjacent carbon.

- Enamine form : Delocalization of the amino group’s lone pair into the thiophene ring.

Experimental evidence favors the amino tautomer:

- X-ray : Direct observation of N–H groups in the crystal lattice.

- IR spectroscopy : Stretching vibrations at 3350 cm⁻¹ (N–H) and 1700 cm⁻¹ (C=O), with no absorption bands indicative of imine (C=N) formation.

- NMR : A singlet at δ 6.07 ppm (CDCl₃) for the NH₂ protons, consistent with free amino groups.

Computational studies (DFT) suggest the amino form is 12.3 kcal/mol more stable than the imino tautomer due to resonance stabilization with the ester group.

Conformational Dynamics via Temperature-Dependent NMR

Variable-temperature NMR (VT-NMR) elucidates restricted rotation about the C3–COOCH₃ bond . Key findings include:

| Temperature (°C) | Δδ (NH₂) (ppm) | Observation |

|---|---|---|

| 25 | 6.07 | Sharp singlet |

| -40 | 6.12 | Broadening due to slowed rotation |

| -80 | 6.15 | Splitting into two peaks |

This behavior arises from hindered rotation of the ester group, which adopts two distinct conformers at low temperatures. Activation energy (ΔG‡) for rotation is 14.2 kcal/mol , calculated via line-shape analysis.

The methyl group at position 4 exhibits free rotation, with ¹³C NMR revealing a single resonance for the methyl carbon (δ 18.4 ppm) across temperatures. This contrasts with the ester methyl group (δ 51.2 ppm), which shows slight splitting at -80°C due to crystal packing effects.

Properties

IUPAC Name |

methyl 2-amino-4-methylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c1-4-3-11-6(8)5(4)7(9)10-2/h3H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLLLBSPBFALBFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10374901 | |

| Record name | methyl 2-amino-4-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4651-98-3 | |

| Record name | methyl 2-amino-4-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4651-98-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Gewald Reaction: This method involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.

Paal-Knorr Synthesis: This involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.

Industrial Production Methods: Industrial production often employs the Gewald reaction due to its efficiency and high yield. The reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides and acyl chlorides.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

Methyl 2-amino-4-methylthiophene-3-carboxylate is utilized as an intermediate in the synthesis of various pharmaceuticals. Notably, it plays a significant role in developing compounds targeting neurological disorders due to its ability to interact with specific biological pathways. For instance, it has been involved in synthesizing local anesthetics like Articaine, which is widely used in dental procedures .

Case Study: Articaine Synthesis

Articaine is synthesized using this compound as a precursor. The synthesis involves several steps, including the protection of functional groups and chlorination processes to enhance the compound's efficacy. This demonstrates the compound's critical role in producing effective pharmaceutical agents .

Agricultural Chemicals

Enhancement of Crop Protection

In agriculture, this compound is incorporated into agrochemical formulations. Its properties enhance the efficacy of pesticides and herbicides, making them more effective against pests and diseases. This application is crucial for improving crop yields and sustainability in agricultural practices .

Material Science

Development of Electronic Materials

The compound's unique electronic properties make it a candidate for research in material science, particularly in developing new materials for electronic applications. Its potential for improved conductivity can lead to advancements in electronic devices and materials used in various industries .

Organic Synthesis

Building Block for Complex Molecules

this compound serves as a valuable building block in organic synthesis. Chemists utilize it to create more complex molecules efficiently, facilitating advancements in chemical research and development. Its versatility allows for the synthesis of various derivatives that can be tailored for specific applications .

Colorants and Dyes

Sustainable Alternatives in Textiles

This compound is also being investigated for its potential use in producing vibrant colorants and dyes, particularly for textiles and coatings. The focus on sustainable alternatives to traditional dyes aligns with current environmental considerations, making this application increasingly relevant .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Key intermediate in drug synthesis (e.g., Articaine) targeting neurological disorders |

| Agricultural Chemicals | Enhances efficacy of pesticides and herbicides for crop protection |

| Material Science | Potential use in developing electronic materials with improved conductivity |

| Organic Synthesis | Building block for creating complex molecules efficiently |

| Colorants and Dyes | Investigation into sustainable alternatives for vibrant colorants and dyes |

Mechanism of Action

The mechanism of action of methyl 2-amino-4-methylthiophene-3-carboxylate involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. For example, it may inhibit protein-tyrosine phosphatase 1B, which is involved in the regulation of insulin signaling .

Comparison with Similar Compounds

Key Differences :

- The ethyl ester derivative has a higher molecular weight and lower solubility in polar solvents compared to the methyl analog due to its longer alkyl chain.

- The ethyl variant’s crystal packing is stabilized by bifurcated hydrogen bonds, which may influence its solid-state reactivity .

Methyl 3-amino-4-methylthiophene-2-carboxylate

Key Differences :

Ethyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate

Key Differences :

- The bulky phenyl substituent reduces solubility in aqueous media but improves binding to aromatic protein pockets.

Comparative Data Table

N/R = Not reported in the provided evidence.

Research Findings and Implications

- Synthetic Flexibility : Ethyl and methyl esters are synthesized via similar Gewald reactions, but yields and purification steps vary with ester chain length .

- Biological Activity: Amino-thiophene derivatives show promise as allosteric enhancers at adenosine A1 receptors, with ethyl esters exhibiting higher metabolic stability than methyl analogs .

- Materials Science : Ethyl derivatives demonstrate superior semiconductor behavior due to enhanced π-stacking from intermolecular hydrogen bonds, a feature less explored in methyl analogs .

Biological Activity

Methyl 2-amino-4-methylthiophene-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Overview of this compound

This compound is characterized by its thiophene structure, which includes a sulfur atom in a five-membered ring. This compound is known for its role in various biochemical reactions and interactions with enzymes, making it a valuable candidate for pharmaceutical development.

Mode of Action

The compound interacts with cellular targets, leading to alterations in cellular processes. Its amino group exhibits strong nucleophilicity, allowing it to engage in nucleophilic substitution reactions with various electrophiles, which is crucial for its biological activity.

Biochemical Pathways

this compound has been shown to influence several biochemical pathways:

- Phosphorylation of eIF2α : This leads to stress granule assembly and stimulation of autophagy.

- Interaction with Enzymes : It interacts with hydrazonoyl chlorides in the presence of triethylamine, facilitating the formation of N-arylamidrazones.

Biological Activities

The compound exhibits a range of biological activities, including:

- Anti-inflammatory Effects : Thiophene derivatives are recognized for their anti-inflammatory properties, which may be attributed to their ability to modulate cytokine production and cell signaling pathways.

- Antimicrobial Activity : Research indicates that this compound demonstrates antimicrobial effects against various pathogens, making it a potential candidate for developing new antibiotics .

- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Case Studies

- In Vitro Studies : A study reported that this compound significantly reduced the viability of cancer cell lines at concentrations ranging from 10 to 50 µM. The mechanism involved the activation of apoptotic pathways and inhibition of cell proliferation markers .

- Animal Models : In animal studies, varying dosages revealed that lower doses (up to 10 mg/kg) exhibited beneficial effects on metabolic functions without notable toxicity, while higher doses (over 50 mg/kg) resulted in adverse effects such as respiratory irritation.

Data Table: Biological Activities Summary

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Current data on bioavailability remains limited; however, studies indicate that the compound is stable under standard laboratory conditions but may degrade over time, impacting its efficacy.

Toxicological Profile

Toxicity studies have shown that high doses can lead to significant adverse effects:

Q & A

Basic: What are the optimal synthetic routes for Methyl 2-amino-4-methylthiophene-3-carboxylate, and how can purity be validated?

Answer:

The compound is typically synthesized via the Gewald reaction, a two-step process involving cyclocondensation of ketones with cyanoacetates in the presence of elemental sulfur and a base. Key parameters include:

- Reagents : Acetylacetone, methyl cyanoacetate, sulfur, and a catalytic base (e.g., diethylamine) .

- Conditions : Reaction at 50°C for 3 hours in absolute ethanol, followed by quenching with ice water and purification via column chromatography (ethyl acetate/hexane, 7:3) .

- Validation : Purity is confirmed using 1H/13C NMR, ESI-MS, and melting point analysis. X-ray crystallography (e.g., SHELX programs ) ensures structural integrity, with planar thiophene rings and intramolecular N–H⋯O hydrogen bonds .

Basic: What spectroscopic and crystallographic methods are critical for characterizing this compound?

Answer:

- Spectroscopy :

- 1H NMR : Peaks at δ 1.3–1.5 ppm (ester methyl), δ 6.5–7.0 ppm (thiophene protons), and δ 4.2–4.5 ppm (ester ethyl group) .

- ESI-MS : Molecular ion peak at m/z 185.24 (C₈H₁₁NO₂S) .

- Crystallography :

Advanced: How do substituent variations at the 4-position affect crystallographic packing and bioactivity?

Answer:

- Structural impact :

- Methyl groups at the 4-position (vs. phenyl or cyclohexyl) reduce steric hindrance, favoring planar molecular conformations (dihedral angle <12.5°) .

- Larger substituents (e.g., 4-cyclohexylphenyl) introduce torsional strain, altering hydrogen-bonding networks .

- Bioactivity :

- Methyl derivatives show moderate antimicrobial activity (MIC 32–64 µg/mL) due to enhanced solubility .

- Contrasting reports on adenosine A1 receptor modulation suggest substituent-dependent allosteric effects; validate via competitive binding assays with [³H]DPCPX .

Advanced: How to resolve contradictions in reported biological activities of thiophene derivatives?

Answer:

- Data conflicts : Discrepancies in anti-inflammatory vs. neurotoxic effects arise from assay conditions (e.g., cell lines, concentration ranges).

- Methodology :

Basic: What safety protocols are recommended for handling this compound?

Answer:

- Hazards : Skin/eye irritation (GHS Category 2), respiratory sensitization .

- Protocols :

- PPE : Nitrile gloves, lab coat, and goggles.

- Ventilation : Use fume hoods during synthesis.

- Spill management : Absorb with vermiculite; dispose as hazardous waste .

Advanced: How can computational modeling optimize derivatives for material science applications?

Answer:

- DFT calculations : Predict HOMO-LUMO gaps (e.g., 3.2 eV for methyl derivatives) to assess semiconductor potential .

- Doping studies : Simulate π-doping with iodine vapor to enhance conductivity (experimentally: σ = 10⁻³ S/cm) .

- Validation : Compare computed vs. experimental XRD parameters (e.g., RMSD <0.01 Å) .

Advanced: What strategies improve yield in large-scale synthesis while maintaining purity?

Answer:

- Process optimization :

- Purification :

- Recrystallization : Use ethyl acetate/hexane (7:3) for >99% purity .

- Monitor by TLC : Rf = 0.6 (silica gel, ethyl acetate) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.